poecillastrin C poecillastrin C poecillastrin C is a natural product found in Poecillastra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1955121
InChI: InChI=1S/C78H129N3O20/c1-42(2)36-57(79-64(87)34-35-78(17,18)74(94)54(15)67(88)43(3)4)71(92)50(11)40-48(9)69(90)46(7)31-33-59(84)53(14)75(95)81-65(55(16)82)73-52(13)58(83)32-30-45(6)68(89)47(8)39-49(10)70(91)51(12)60(85)41-56-37-44(5)38-62(100-56)61(99-19)28-26-24-22-20-21-23-25-27-29-63(86)80-66(77(98)101-73)72(93)76(96)97/h22-30,34-35,39-40,42-44,46-47,50-62,65-73,82-85,88-93H,20-21,31-33,36-38,41H2,1-19H3,(H,79,87)(H,80,86)(H,81,95)(H,96,97)/b24-22+,25-23+,28-26+,29-27+,35-34+,45-30+,48-40+,49-39+
SMILES:
Molecular Formula: C78H129N3O20
Molecular Weight: 1428.9 g/mol

poecillastrin C

CAS No.:

Cat. No.: VC1955121

Molecular Formula: C78H129N3O20

Molecular Weight: 1428.9 g/mol

* For research use only. Not for human or veterinary use.

poecillastrin C -

Specification

Molecular Formula C78H129N3O20
Molecular Weight 1428.9 g/mol
IUPAC Name 2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid
Standard InChI InChI=1S/C78H129N3O20/c1-42(2)36-57(79-64(87)34-35-78(17,18)74(94)54(15)67(88)43(3)4)71(92)50(11)40-48(9)69(90)46(7)31-33-59(84)53(14)75(95)81-65(55(16)82)73-52(13)58(83)32-30-45(6)68(89)47(8)39-49(10)70(91)51(12)60(85)41-56-37-44(5)38-62(100-56)61(99-19)28-26-24-22-20-21-23-25-27-29-63(86)80-66(77(98)101-73)72(93)76(96)97/h22-30,34-35,39-40,42-44,46-47,50-62,65-73,82-85,88-93H,20-21,31-33,36-38,41H2,1-19H3,(H,79,87)(H,80,86)(H,81,95)(H,96,97)/b24-22+,25-23+,28-26+,29-27+,35-34+,45-30+,48-40+,49-39+
Standard InChI Key HMIARJJWAVDOLU-HNLIAPJFSA-N
Isomeric SMILES CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O
Canonical SMILES CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O

Introduction

Chemical Structure and Properties

Poecillastrin C (C78H129N3O20) is a complex organic compound belonging to the class of macrolides, characterized by its large cyclic ester structure with a molecular weight of 1428.9 g/mol. The compound features a 35-membered ring macrolactam structure with multiple stereocenters and functional groups that contribute to its biological activity.

The structural complexity of poecillastrin C is evident in its chemical architecture, which includes a β-hydroxyaspartic acid (OHAsp) residue determined to be D-threo configuration through Marfey's analysis. One of the particularly notable structural features is the esterification of the β-carboxyl group, which was confirmed when acid hydrolysis of the reduction product liberated (2R,3R)-2-amino-3,4-dihydroxybutanoic acid.

Table 1: Physical and Chemical Properties of Poecillastrin C

PropertyValueSource
Molecular FormulaC78H129N3O20
Molecular Weight1428.9 g/mol
Structure ClassificationMacrolide lactam
Ring Size35-membered
CAS Number926031-13-2
Physical StateNot specified in sources-
Biological ActivityCytotoxic against human melanoma (LOX)
IC50 Value<1 μg/mL against LOX cell line

Source and Isolation

Poecillastrin C is derived from marine sources, specifically from sponges of the genus Poecillastra. The compound was originally isolated from Poecillastra sp. collected in Oshima-shinsone, Japan, though additional reports indicate isolation from a deep-water Caribbean sponge of the same genus. The isolation of this compound represents a significant achievement in natural product chemistry, particularly given its extremely low natural abundance.

The extraction process involved partitioning the sponge's extract between chloroform and water, followed by further purification techniques such as flash chromatography and high-performance liquid chromatography. Despite the sophisticated isolation methods employed, poecillastrin C was obtained in very low yields, typically between 400-600 μg from the source material. The limited natural availability has presented a considerable challenge for researchers investigating its biological properties and has underscored the importance of synthetic approaches to access larger quantities.

Structural Elucidation and Revision

The structural characterization of poecillastrin C has followed a complex pathway, with significant revisions occurring as analytical techniques improved and more material became available for study. Initial structural assignments were primarily based on high-quality 1D and 2D NMR data acquired using cryogenically cooled probes, which allowed for detailed spectroscopic analysis despite the limited quantity of isolated material.

A major breakthrough in understanding the correct structure of poecillastrin C came through selective reduction of the ester carbon, which led to a revision of its originally proposed planar structure. The absolute configuration of the β-hydroxyaspartic acid residue was determined to be D-threo through Marfey's analysis, an important finding that provided key stereochemical information. Further structural insights were gained when the acid hydrolysate of the reduction product of poecillastrin C revealed the presence of (2R,3R)-2-amino-3,4-dihydroxybutanoic acid, demonstrating conclusively that the β-carboxyl group in the compound was esterified.

These structural revisions highlighted the challenges inherent in elucidating complex natural product structures, particularly when working with trace quantities of material. The revised structure of poecillastrin C subsequently led to structural revisions of related compounds, including poecillastrins B and D, as well as 73-deoxychondropsin A.

Synthetic Studies

C1-C13 Segment Synthesis

Significant progress has been made toward the total synthesis of poecillastrin C, with particular attention focused on the stereoselective synthesis of the C1-C13 segment. This synthetic approach has been developed to address the limited natural availability of the compound and to enable more detailed structure-activity relationship studies.

The synthetic strategy for the C1-C13 moiety begins with diallyl L-tartrate as the starting material, which provides the required stereochemical framework. A key step in this synthesis involves the construction of the amide group at the C3 position through a traceless Staudinger reaction, demonstrating the sophisticated synthetic methodologies required to access this complex structure.

The synthetic route has included model studies focusing on two critical aspects of the molecule: esterification with a bulky alcohol at the C1 position and Stille coupling with vinyl iodide at the C13 position. These studies revealed important insights into the reactivity patterns of the growing molecule, particularly regarding the influence of protective groups on reaction outcomes.

Reaction Mechanisms and Challenges

The synthetic efforts toward poecillastrin C have uncovered significant structure-reactivity relationships that impact the construction of this complex molecule. One of the most notable findings relates to the reactivity of the C1 position, which was profoundly affected by the choice of protective group at the neighboring C2 position.

When the C2 hydroxy group was protected as a tert-butyldimethylsilyl (TBS) ether, the carboxylic acid at C1 showed resistance to esterification with bulky secondary alcohols. In contrast, when the C2 position was protected as a p-methoxybenzylidene N,O-acetal, the C1 carboxylic acid successfully formed a 2,4-dimethyl-3-pentyl ester. This finding highlights the importance of protective group selection in influencing the success of key synthetic transformations.

Another significant achievement in the synthetic approach was the successful Stille coupling of the C1-C13 segment with 1-iodohept-1-ene, which yielded the southern part of the poecillastrin C macrolactam attached to simplified eastern and western parts. This coupling reaction represents an important step toward the total synthesis of this complex natural product.

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